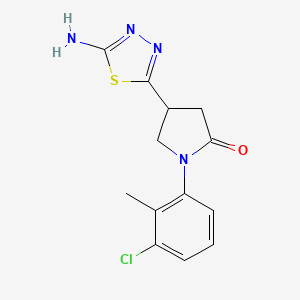
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one" is a derivative of thiadiazole, a heterocyclic compound containing both nitrogen and sulfur atoms within its ring structure. Thiadiazoles are known for their diverse pharmacological properties, including anticancer activities. The compound is structurally related to antiischemic drugs and is part of a class of compounds that have been synthesized for their potential therapeutic applications .
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves multi-step reactions that can include nucleophilic substitution and intramolecular addition. For instance, the synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones involves the nucleophilic substitution of a chlorine atom by an amino group, followed by intramolecular addition to a cyano group . Similarly, the synthesis of 4-amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazoles and their derivatives involves a multi-step reaction sequence, including reactions with aromatic aldehydes and thioacetic acid . These methods highlight the complexity and versatility of synthetic routes available for thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined to crystallize in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations are often used to predict the electronic properties, including bond lengths, bond angles, and torsion angles, which show good correlation with experimental data .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclo-condensations, to form a wide range of compounds with potential pharmacological applications. The reactivity of these compounds allows for the synthesis of complex molecules that can be tailored for specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of amino groups and the thiadiazole ring contributes to the polarity and potential hydrogen bonding capabilities of the molecule. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be assessed using DFT calculations. These properties are crucial for understanding the interaction of the compounds with biological targets and their potential as nonlinear optical (NLO) materials .
Propiedades
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-7-9(14)3-2-4-10(7)18-6-8(5-11(18)19)12-16-17-13(15)20-12/h2-4,8H,5-6H2,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQGXMJSEHVMFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














